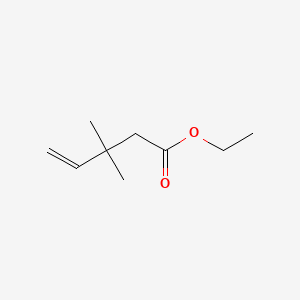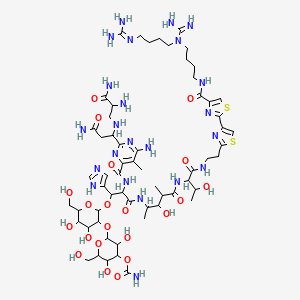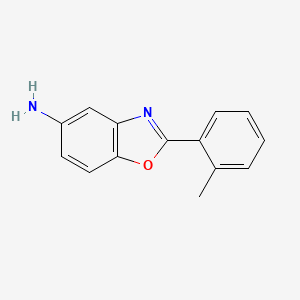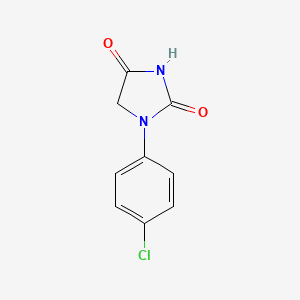
5-Isobutylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutylbarbituric acid is a derivative of barbituric acid, characterized by the substitution of hydrogen atoms at position 5 with an isobutyl group. The molecular formula of this compound is C8H12N2O3, and it has a molecular weight of 184.1925 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylbarbituric acid typically involves the reaction of barbituric acid with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the isobutyl group replaces one of the hydrogen atoms at position 5 of the barbituric acid molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobutylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isobutyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Isobutylbarbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those with sedative and hypnotic properties.
Mécanisme D'action
The mechanism of action of 5-Isobutylbarbituric acid involves its interaction with the central nervous system. The compound acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butalbital: 5-Allyl-5-isobutylbarbituric acid, used as a sedative and muscle relaxant.
Phenobarbital: A barbiturate with anticonvulsant properties.
Secobarbital: A barbiturate used for its sedative and hypnotic effects.
Uniqueness
5-Isobutylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike other barbiturates, it has a unique balance of sedative and hypnotic effects, making it valuable in both research and therapeutic applications .
Propriétés
Numéro CAS |
42846-91-3 |
|---|---|
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) |
Clé InChI |
CZERPPISCPPWRA-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)NC(=O)NC1=O |
SMILES canonique |
CC(C)CC1C(=O)NC(=O)NC1=O |
| 42846-91-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)



